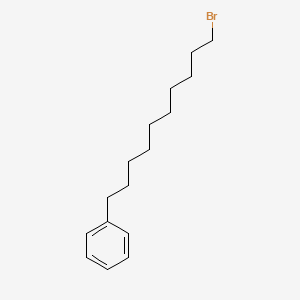

1-Bromo-10-phenyldecane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

10-bromodecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25Br/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPVJMBHPQHEHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370824 | |

| Record name | 1-Bromo-10-phenyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85562-26-1 | |

| Record name | 1-Bromo-10-phenyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85562-26-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-10-phenyldecane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Bromo-10-phenyldecane. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound is a long-chain alkylbenzene derivative containing a terminal bromine atom. Its chemical and physical properties are summarized below. While experimental data for this specific compound is limited in publicly available literature, the properties of analogous compounds, 1-bromodecane and 1-phenyldecane, are provided for estimation.

Table 1: Physical and Chemical Properties of this compound and Analogous Compounds

| Property | This compound | 1-Bromodecane[1] | 1-Phenyldecane[2] |

| CAS Number | 85562-26-1[3][4] | 112-29-8 | 104-72-3 |

| Molecular Formula | C₁₆H₂₅Br[4] | C₁₀H₂₁Br | C₁₆H₂₆ |

| Molecular Weight | 297.28 g/mol [4] | 221.18 g/mol | 218.38 g/mol |

| Melting Point | Not available | -29.6 °C | -14 °C[2] |

| Boiling Point | Not available | 238 °C (lit.)[1] | 293 °C (lit.)[2] |

| Density | Not available | 1.066 g/mL at 25 °C (lit.)[1] | 0.856 g/mL at 25 °C (lit.)[2] |

| Refractive Index | Not available | n20/D 1.456 (lit.)[1] | n20/D 1.482 (lit.)[2] |

| Solubility | Insoluble in water, soluble in organic solvents. | Insoluble in water, soluble in organic solvents. | Insoluble in water, soluble in organic solvents. |

| Vapor Pressure | Not available | 0.04 mmHg[5] | Not available |

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic Protons (phenyl group): ~7.1-7.3 ppm (multiplet, 5H).Methylene group adjacent to Bromine (-CH₂Br): ~3.4 ppm (triplet, 2H).Methylene group adjacent to Phenyl ring (-CH₂Ph): ~2.6 ppm (triplet, 2H).Aliphatic Methylene groups (-CH₂-): ~1.2-1.8 ppm (multiplets, 16H). |

| ¹³C NMR | Aromatic Carbons: ~125-143 ppm.Carbon adjacent to Bromine (-CH₂Br): ~34 ppm.Carbon adjacent to Phenyl ring (-CH₂Ph): ~36 ppm.Aliphatic Carbons: ~28-32 ppm. |

| IR Spectroscopy | Aromatic C-H stretch: ~3020-3080 cm⁻¹.Aliphatic C-H stretch: ~2850-2960 cm⁻¹.C-Br stretch: ~560-690 cm⁻¹.Aromatic C=C stretch: ~1450-1600 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 296 and 298 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).Major Fragments: Loss of Br (m/z 217), benzylic cleavage (m/z 91). |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized in reactions involving the formation of new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

A key application of this compound is its participation as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a flask containing a magnetic stir bar, add this compound (1.0 eq.), an aryl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for the required reaction time (monitored by TLC or GC-MS).

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reactivity of the Alkyl Bromide Moiety

The terminal primary alkyl bromide in this compound is susceptible to nucleophilic substitution reactions (Sₙ2). The reactivity follows the general trend for alkyl halides, where the C-Br bond is weaker and more polarizable than a C-Cl bond, making it a good leaving group. Primary alkyl halides like this are more reactive in Sₙ2 reactions compared to secondary or tertiary halides due to reduced steric hindrance.[6]

Biological Activity Considerations

While no specific biological activity or signaling pathway has been reported for this compound, studies on other long-chain 1-bromoalkanes have indicated potential for skin sensitization.[7][8] The lipophilic nature of the long alkyl chain can facilitate skin penetration. However, most alkanes generally exhibit low biological activity.[9] Any investigation into the biological effects of this compound should consider its potential as a contact allergen.

Safety Information

Detailed safety data for this compound is not available. However, based on the properties of similar bromoalkanes, it should be handled with care in a well-ventilated fume hood. Assume it may be irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

References

- 1. chembk.com [chembk.com]

- 2. 1-Phenyldecane 98 104-72-3 [sigmaaldrich.com]

- 3. This compound | 85562-26-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SATHEE: Alkyl Halide and Aryl Halide [satheejee.iitk.ac.in]

- 7. Physical-chemical and solvent considerations in evaluating the influence of carbon chain length on the skin sensitization activity of 1-bromoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Alkane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Bromo-10-phenyldecane

CAS Number: 85562-26-1

This technical guide provides a comprehensive overview of 1-Bromo-10-phenyldecane, a bifunctional organic molecule of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a probable synthetic route and its application in palladium-catalyzed cross-coupling reactions, and discusses its potential, though currently underexplored, relevance in medicinal chemistry.

Chemical and Physical Properties

This compound is a long-chain haloalkane featuring a terminal phenyl group and a primary bromo substituent. This structure makes it a versatile intermediate in organic synthesis, allowing for the introduction of a ten-carbon chain with a phenyl terminus through reactions at the carbon-bromine bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 85562-26-1 | [1] |

| Molecular Formula | C₁₆H₂₅Br | [1] |

| Molecular Weight | 297.28 g/mol | [1] |

| Appearance | Not Available | [2] |

| Boiling Point | 144-148 °C at 0.005 Torr | |

| Density | 1.111 ± 0.06 g/cm³ (Predicted) | |

| InChI | InChI=1S/C16H25Br/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2 | [3] |

| InChIKey | DTPVJMBHPQHEHV-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C(C=C1)CCCCCCCCCCBr |

Synthesis of this compound

Proposed Experimental Protocol: Bromination of 10-phenyldecan-1-ol

This two-step synthesis involves the preparation of the precursor alcohol followed by its conversion to the target bromoalkane.

Step 1: Synthesis of 10-phenyldecan-1-ol

A Grignard reaction between a C10 bromo-alcohol derivative (with the hydroxyl group protected) and benzaldehyde, followed by deprotection and reduction of the resulting secondary alcohol, would be a viable route. Alternatively, a more straightforward approach is the reaction of a phenyl Grignard reagent with a 10-halo-decanol derivative.

Step 2: Bromination of 10-phenyldecan-1-ol

The conversion of the terminal alcohol to a bromide can be achieved using various brominating agents. A common and effective method is the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Detailed Protocol:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-phenyldecan-1-ol (1 equivalent) and carbon tetrabromide (1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Triphenylphosphine: Slowly add triphenylphosphine (1.2 equivalents) portion-wise to the stirred solution. The reaction is exothermic, and the slow addition helps to control the temperature.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Reactivity and Applications in Organic Synthesis

The primary utility of this compound in research is as a building block in the synthesis of more complex molecules, particularly diarylalkanes.[4] This is achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the context of this compound, it allows for the coupling of the 10-phenyldecyl moiety with a variety of aryl or heteroaryl boronic acids or esters.

General Reaction Scheme:

Where R is an aryl or heteroaryl group.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, representative protocol for the Suzuki-Miyaura coupling of an arylboronic acid with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Spectroscopic Data

While experimental spectroscopic data for this compound is not widely published, data for structurally similar compounds can provide an indication of the expected spectral characteristics.

Table 2: Predicted and Analogous Spectroscopic Data

| Spectrum | Predicted/Analogous Data |

| ¹H NMR | Signals for the phenyl group protons would appear in the aromatic region (δ 7.1-7.3 ppm). The methylene protons adjacent to the bromine atom would be a triplet at approximately δ 3.4 ppm. The methylene protons adjacent to the phenyl group would be a triplet around δ 2.6 ppm. The remaining methylene protons in the alkyl chain would appear as a broad multiplet between δ 1.2 and 1.8 ppm. |

| ¹³C NMR | The carbon attached to the bromine would be expected around δ 34 ppm. The carbons of the phenyl ring would appear between δ 125 and 143 ppm. The remaining aliphatic carbons would resonate between δ 28 and 36 ppm. |

| Mass Spec (EI) | The mass spectrum would likely show a molecular ion peak (M+) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation would likely involve cleavage of the carbon-bromine bond and fragmentation of the alkyl chain. |

| IR Spectroscopy | Characteristic peaks would include C-H stretching of the aromatic ring (around 3030 cm⁻¹), C-H stretching of the alkyl chain (2850-2960 cm⁻¹), C=C stretching of the aromatic ring (around 1600 and 1450 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 700 cm⁻¹). |

Potential Applications in Drug Development and Medicinal Chemistry

Long-chain diarylalkanes, the products of coupling reactions with this compound, represent a class of compounds with potential biological activity. The long, flexible alkyl chain provides lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets. The two aryl groups can be tailored to interact with specific residues in a protein's active site.

While no specific biological activity has been reported for this compound or its immediate derivatives, the structural motif of diarylalkanes is found in some biologically active molecules. For instance, certain diaryl compounds have shown anti-inflammatory or anticancer properties.[5] The use of long alkyl chains as linkers is also a common strategy in the design of molecules like PROTACs (Proteolysis Targeting Chimeras), which bring a target protein and an E3 ubiquitin ligase into proximity.

Further research is needed to explore the potential of this compound as a scaffold in the development of new therapeutic agents. An experimental workflow for such an investigation is proposed below.

Conclusion

This compound is a valuable synthetic intermediate, primarily utilized in the construction of diarylalkanes through palladium-catalyzed cross-coupling reactions. While detailed experimental and spectroscopic data for this specific compound are sparse in publicly available literature, its synthesis and reactivity can be reliably predicted from established chemical principles. Its potential in medicinal chemistry as a scaffold for generating libraries of long-chain diarylalkanes for biological screening remains an area ripe for exploration. This guide provides a foundational understanding for researchers interested in utilizing this versatile chemical building block.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | 85562-26-1 [chemicalbook.com]

- 5. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-10-phenyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Bromo-10-phenyldecane. Due to the limited availability of specific experimental data in peer-reviewed literature, this document outlines expected values based on the compound's structure and provides detailed, standardized experimental protocols for their determination. This information is crucial for the effective handling, application, and development of this compound in research and pharmaceutical contexts.

Core Physical Properties

Data Presentation

The following table summarizes the available and predicted physical properties for this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₂₅Br | - |

| Molecular Weight | 297.28 g/mol | Calculated[1][2] |

| CAS Number | 85562-26-1 | [1][2][3] |

| Appearance | Not Available | Predicted to be a colorless to pale yellow liquid or low melting solid. |

| Boiling Point | Not Available | Predicted to be high, likely >200 °C at atmospheric pressure. |

| Melting Point | Not Available | Predicted to be low. |

| Density | Not Available | Predicted to be slightly denser than water, likely in the range of 1.0 - 1.2 g/mL. |

| Refractive Index | Not Available | Predicted to be in the range of 1.48 - 1.52. |

| Solubility | Insoluble in water. Soluble in non-polar organic solvents (e.g., hexane, toluene, ethers, chlorinated solvents). | Predicted based on chemical structure. |

Experimental Protocols

To obtain precise and reliable quantitative data for the physical properties of this compound, the following standard experimental methodologies are recommended.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling liquid like this compound, distillation is a suitable method.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Melting Point

If this compound is a solid at room temperature, its melting point can be determined using a melting point apparatus.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

Procedure:

-

Finely powder a small amount of the solid sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of Density

The density of a liquid is its mass per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance.

Procedure (using a graduated cylinder):

-

Weigh a clean, dry 10 mL graduated cylinder on an analytical balance.

-

Add a known volume (e.g., 5 mL) of this compound to the graduated cylinder.

-

Reweigh the graduated cylinder containing the liquid.

-

The mass of the liquid is the difference between the two weighings.

-

Calculate the density by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Apply a few drops of this compound to the surface of the prism.

-

Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C or 25°C) by circulating water from the constant temperature bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

Determination of Solubility

A qualitative assessment of solubility can be performed by observing the dissolution of the compound in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer

-

A range of solvents (e.g., water, ethanol, acetone, hexane, toluene)

Procedure:

-

Place a small amount (e.g., 10 mg) of this compound into a series of test tubes.

-

Add 1 mL of a different solvent to each test tube.

-

Agitate the mixtures vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect each tube for the presence of undissolved solute.

-

Classify the solubility as soluble, sparingly soluble, or insoluble.

Synthesis Pathway

This compound can be synthesized from 10-phenyldecan-1-ol via a nucleophilic substitution reaction using a brominating agent such as hydrogen bromide (HBr).

Caption: Synthesis of this compound from 10-phenyldecan-1-ol.

Experimental Workflow: Synthesis of this compound

The following diagram outlines the general workflow for the synthesis, workup, and purification of this compound from 10-phenyldecan-1-ol.

Caption: General experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 1-Bromo-10-phenyldecane

This guide provides essential physicochemical data for 1-Bromo-10-phenyldecane, a compound relevant to various research and drug development applications. The information is presented to be accessible to researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₆H₂₅Br[1][2][3] |

| Molecular Weight | 297.28 g/mol [1][2] |

| Alternate Name | (10-Bromodec-1-yl)benzene[2] |

| CAS Number | 85562-26-1[1][2] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion. This experimental value is then compared to the calculated exact mass of the proposed formula, C₁₆H₂₅Br, which is 296.114 g/mol [4].

Elemental Analysis: Combustion analysis would be performed to determine the percentage composition of carbon, hydrogen, and bromine in the sample. These experimental percentages are then compared to the theoretical percentages calculated from the molecular formula C₁₆H₂₅Br.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its fundamental physicochemical properties.

References

Synthesis of 1-Bromo-10-phenyldecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 1-Bromo-10-phenyldecane, a valuable bifunctional molecule utilized in various research and development applications, including its use in the one-pot synthesis of diaryl-alkanes.[1] The core of this guide focuses on the conversion of a readily available precursor, 10-phenyldecan-1-ol, to the desired brominated product. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in a laboratory setting.

Introduction

This compound is a chemical compound with the molecular formula C16H25Br.[2][3] Its structure features a long aliphatic ten-carbon chain, with a phenyl group at one terminus and a bromine atom at the other. This unique structure makes it a versatile building block in organic synthesis.

Primary Synthesis Route: Bromination of 10-phenyldecan-1-ol

The most direct and widely recognized method for the synthesis of this compound is through the nucleophilic substitution of the hydroxyl group in 10-phenyldecan-1-ol. This transformation can be effectively achieved using common brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Synthesis of the Precursor: 10-phenyldecan-1-ol

While 10-phenyldecan-1-ol is commercially available, it can also be synthesized through various established methods, such as the reaction of a decylenic Grignard reagent with benzaldehyde or the reduction of 10-phenyldecanoic acid. The availability of this precursor is crucial for the subsequent bromination step.

Bromination using Phosphorus Tribromide (PBr₃)

The reaction of a primary alcohol with phosphorus tribromide is a classic and efficient method for the synthesis of primary alkyl bromides.[4][5] The reaction proceeds via an SN2 mechanism, which typically results in the inversion of stereochemistry if a chiral center is present.[4][6] For a primary alcohol like 10-phenyldecan-1-ol, this is not a concern. One of the key advantages of using PBr₃ over HBr is that it avoids carbocation rearrangements.[6]

Reaction Pathway:

Caption: Reaction pathway for the bromination of 10-phenyldecan-1-ol with PBr₃.

Experimental Protocol:

A detailed experimental protocol for the bromination of a long-chain primary alcohol using PBr₃ is provided below. This can be adapted for the synthesis of this compound.

| Step | Procedure |

| 1. Reagent Preparation | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place 10-phenyldecan-1-ol. Dissolve the alcohol in a suitable anhydrous solvent such as diethyl ether or dichloromethane. |

| 2. Reaction Setup | Cool the flask to 0 °C in an ice bath. |

| 3. Addition of PBr₃ | Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents per hydroxyl group) dropwise to the stirred solution of the alcohol.[7] Maintain the temperature at 0 °C during the addition. |

| 4. Reaction | After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 2-4 hours) or until the reaction is complete, as monitored by thin-layer chromatography (TLC). Gentle heating may be required for less reactive alcohols. |

| 5. Quenching | Carefully and slowly pour the reaction mixture over ice water to quench the excess PBr₃. |

| 6. Extraction | Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers. |

| 7. Washing | Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine. |

| 8. Drying and Concentration | Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. |

| 9. Purification | The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound. |

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Yield | 70-90% | Based on similar reactions with primary alcohols. |

| Purity | >95% (after purification) | Expected for this type of reaction. |

| Boiling Point | Not available for this compound, but expected to be high due to its molecular weight. | |

| Molecular Weight | 297.28 g/mol | [2][3] |

Bromination using Hydrobromic Acid (HBr)

An alternative method for the synthesis of this compound from 10-phenyldecan-1-ol is the use of concentrated hydrobromic acid, often in the presence of a catalyst like sulfuric acid.[8] This reaction also proceeds via a nucleophilic substitution mechanism. For primary alcohols, an SN2 pathway is generally favored.

Reaction Pathway:

Caption: Reaction pathway for the bromination of 10-phenyldecan-1-ol with HBr.

Experimental Protocol:

The following is a general procedure for the bromination of a primary alcohol using HBr, which can be adapted for 10-phenyldecan-1-ol.

| Step | Procedure |

| 1. Reaction Setup | In a round-bottom flask equipped with a reflux condenser, combine 10-phenyldecan-1-ol and concentrated hydrobromic acid (48% aqueous solution). |

| 2. Addition of Catalyst | Slowly and carefully add concentrated sulfuric acid to the mixture while cooling in an ice bath. |

| 3. Reaction | Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC. |

| 4. Work-up | After cooling to room temperature, pour the mixture into a separatory funnel containing water and ice. |

| 5. Extraction | Extract the product with an organic solvent like diethyl ether or dichloromethane. |

| 6. Washing | Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. |

| 7. Drying and Concentration | Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. |

| 8. Purification | Purify the crude product by vacuum distillation or column chromatography. |

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Yield | 60-85% | Based on similar reactions with primary alcohols.[9] |

| Purity | >95% (after purification) | Expected for this type of reaction. |

Alternative Synthesis Routes (Theoretical)

While the bromination of 10-phenyldecan-1-ol is the most established route, other synthetic strategies could theoretically be employed. These are presented here for consideration but may require significant optimization and experimental validation.

Grignard Reaction Approach

A Grignard reaction could potentially be used to construct the carbon skeleton and introduce the phenyl group. One possibility involves the reaction of phenylmagnesium bromide with 1,10-dibromodecane. However, controlling the selectivity to achieve monosubstitution can be challenging, and a mixture of products, including the disubstituted 1,10-diphenyldecane, is likely.

Caption: A possible Grignard reaction route for the synthesis of this compound.

Friedel-Crafts Alkylation Approach

Another theoretical approach is the Friedel-Crafts alkylation of benzene with a suitable C10 electrophile.[10][11] For instance, the reaction of benzene with 10-bromo-1-decene in the presence of a Lewis acid catalyst could yield 10-phenyl-1-decene, which could then be hydrobrominated to give this compound. However, Friedel-Crafts alkylations are prone to carbocation rearrangements and polyalkylation, which could lead to a complex mixture of products.[11]

Caption: A potential Friedel-Crafts alkylation route for the synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through the bromination of its corresponding alcohol, 10-phenyldecan-1-ol. Both phosphorus tribromide and hydrobromic acid are effective reagents for this transformation, with the choice of reagent depending on the desired reaction conditions and scale. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the successful synthesis of this versatile chemical intermediate. While alternative routes exist in theory, they require further experimental investigation to establish their viability and efficiency.

References

- 1. This compound | 85562-26-1 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 8. m.youtube.com [m.youtube.com]

- 9. Sciencemadness Discussion Board - Synthesis of n-alkyl bromides from corresponding alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectral Analysis of 1-Bromo-10-phenyldecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-10-phenyldecane is a bifunctional organic molecule featuring a long aliphatic chain, a terminal bromine atom, and a terminal phenyl group. This structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of a ten-carbon spacer with reactive handles at both ends. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a detailed overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups and data from analogous structures.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established chemical shift and fragmentation patterns for similar chemical environments.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 - 7.35 | Multiplet | 2H | m-H of Phenyl Ring |

| ~ 7.15 - 7.25 | Multiplet | 3H | o-H and p-H of Phenyl Ring |

| ~ 3.40 | Triplet | 2H | -CH₂-Br |

| ~ 2.60 | Triplet | 2H | -CH₂-Ph |

| ~ 1.85 | Quintet | 2H | -CH₂-CH₂-Br |

| ~ 1.55 - 1.65 | Multiplet | 2H | -CH₂-CH₂-Ph |

| ~ 1.20 - 1.45 | Multiplet | 12H | -(CH₂)₆- (Aliphatic Chain) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142.8 | C (quaternary) of Phenyl Ring |

| ~ 128.4 | m-C of Phenyl Ring |

| ~ 128.2 | o-C of Phenyl Ring |

| ~ 125.6 | p-C of Phenyl Ring |

| ~ 35.9 | -CH₂-Ph |

| ~ 34.0 | -CH₂-Br |

| ~ 32.8 | -CH₂-CH₂-Br |

| ~ 31.5 | -CH₂-CH₂-Ph |

| ~ 29.5 - 28.2 | -(CH₂)₆- (Aliphatic Chain) |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3085, 3062, 3027 | Medium | Aromatic C-H Stretch |

| ~ 2925, 2854 | Strong | Aliphatic C-H Stretch |

| ~ 1604, 1496, 1454 | Medium to Weak | Aromatic C=C Bending |

| ~ 748, 698 | Strong | Monosubstituted Benzene C-H Out-of-Plane Bend |

| ~ 650 - 550 | Medium to Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 296/298 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 217 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for this compound. Instrument parameters may be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument. Use proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of non-protonated carbons.

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shifts using the internal standard (TMS at 0 ppm). Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation : For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the neat liquid sample directly on the ATR crystal. For transmission IR, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing : Perform a background subtraction using a spectrum of the clean ATR crystal or empty salt plates. Identify and label the major absorption peaks.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer. For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization : Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-400).

-

Data Analysis : Identify the molecular ion peak, paying attention to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Analyze the fragmentation pattern to identify characteristic fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Commercial Availability and Synthetic Pathways of 1-Bromo-10-phenyldecane: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability and potential synthetic routes for 1-Bromo-10-phenyldecane (CAS No. 85562-26-1), a research chemical with applications in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document outlines the current procurement landscape and offers detailed, plausible experimental protocols for its synthesis, addressing the compound's limited off-the-shelf availability.

Commercial Availability

This compound is a specialty chemical primarily available on a custom synthesis basis. While several chemical suppliers list the compound in their catalogs, it is generally not a stock item. Researchers seeking to procure this reagent should anticipate the need to request a quote and should factor in lead times for synthesis and delivery. The table below summarizes the findings from a survey of prominent chemical suppliers.

| Supplier | CAS Number | Stated Availability | Notes |

| Santa Cruz Biotechnology | 85562-26-1 | Product listed | No specific purity, quantity, or pricing is provided online. Direct inquiry is required. |

| LGC Standards | 85562-26-1 | Custom Synthesis | The product requires custom synthesis. A quote must be requested for price and lead time. |

| ChemicalBook | 85562-26-1 | Listed with multiple suppliers | Purity and pricing information varies and may not be indicative of firm pricing for a research-grade chemical. Direct inquiry is advised. |

| Biomall | 85562-26-1 | Listed | Pricing and availability require a direct quote request. |

Note: The information presented is based on publicly available data and is subject to change. It is highly recommended to contact the suppliers directly for the most current information on availability, purity, and pricing.

Proposed Synthetic Protocol

Given the custom-synthesis nature of this compound, a reliable and scalable in-house synthesis can be a valuable asset for research groups. Below is a proposed two-step synthetic pathway based on well-established organic chemistry principles. This protocol details a Friedel-Crafts acylation followed by a Wolff-Kishner reduction.

Step 1: Friedel-Crafts Acylation of Benzene with 10-Bromodecanoyl Chloride

This step involves the synthesis of the intermediate, 10-bromo-1-phenyl-1-decanone.

Materials:

-

10-Bromodecanoyl chloride

-

Benzene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 2M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 10-bromodecanoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

Following the addition, add anhydrous benzene (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 2M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 10-bromo-1-phenyl-1-decanone.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Wolff-Kishner Reduction of 10-Bromo-1-phenyl-1-decanone

This step reduces the ketone to an alkane, yielding the final product, this compound.

Materials:

-

10-Bromo-1-phenyl-1-decanone

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Standard glassware for high-temperature reactions

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-bromo-1-phenyl-1-decanone (1.0 equivalent) in diethylene glycol.

-

Add hydrazine hydrate (4-5 equivalents) and potassium hydroxide (4-5 equivalents).

-

Heat the mixture to 130-140 °C for 2 hours.

-

After 2 hours, increase the temperature to 190-200 °C to distill off water and excess hydrazine.

-

Maintain the reaction at this temperature for an additional 3-4 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with diethyl ether or a similar organic solvent (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

This guide provides a foundational understanding of the procurement and synthesis of this compound. Researchers are advised to consult relevant literature and adhere to all laboratory safety protocols when carrying out these or any chemical syntheses.

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-10-phenyldecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromo-10-phenyldecane, a versatile research chemical. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document incorporates data from structurally similar long-chain bromoalkanes to provide a thorough overview of potential hazards and safe handling practices. All quantitative data is summarized in structured tables for clarity, and detailed experimental protocols for relevant reactions are provided.

Chemical and Physical Properties

This compound is a useful research chemical, particularly in the synthesis of diaryl-alkanes through palladium-catalyzed cross-coupling reactions.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | (10-Bromodecyl)benzene | |

| CAS Number | 85562-26-1 | [1][2] |

| Molecular Formula | C₁₆H₂₅Br | [2] |

| Molecular Weight | 297.28 g/mol | [2] |

| Appearance | Not Available | [2] |

Safety and Hazard Information

Hazard Identification

Based on data for similar compounds, this compound should be handled as a substance that may cause skin and serious eye irritation.[3][4] It is also likely to be a combustible liquid.[3] Inhalation of vapors may cause respiratory irritation.[3][4] Long-chain bromoalkanes are generally considered very toxic to aquatic life with long-lasting effects.[5]

Hazard Summary Table (Based on Analogous Compounds)

| Hazard | Description |

| Skin Contact | May cause skin irritation. |

| Eye Contact | May cause serious eye irritation. |

| Inhalation | May cause respiratory irritation. |

| Environmental | Very toxic to aquatic life with long-lasting effects. |

| Physical Hazard | Combustible liquid. |

First Aid Measures

In case of exposure, the following first aid measures are recommended based on data for similar bromoalkanes:

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [3][4][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Get medical attention if irritation persists. | [3][4][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [3][4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [3][6] |

Fire Fighting Measures

This compound is expected to be a combustible liquid.

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

Specific Hazards: Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating. Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen halides.[4]

Handling and Storage

Proper handling and storage are crucial to minimize risk.

-

Handling: Wear appropriate personal protective equipment (PPE). Avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray. Use only in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge.[3][6]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Keep cool.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound and similar compounds:

| Protection Type | Specific Recommendations |

| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended. |

| Respiratory Protection | Work in a well-ventilated area or fume hood. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. |

Toxicological Information

Specific toxicological data for this compound is not available. However, studies on a series of 1-bromoalkanes have investigated their skin sensitization potential. The murine Local Lymph Node Assay (LLNA) showed a biphasic response with increasing carbon chain length, with 1-bromohexadecane (C16) exhibiting the greatest activity. This suggests that longer-chain bromoalkanes can act as contact allergens. The toxicological properties of aryl-substituted bromoalkanes can be influenced by their metabolites. For instance, epoxide metabolites of bromobenzene derivatives are believed to be the toxic species.

Experimental Protocols

This compound is a useful reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Synthesis of this compound (General Procedure)

Use in Suzuki-Miyaura Cross-Coupling Reactions

This compound is used in the one-pot synthesis of diaryl-alkanes via a palladium-catalyzed benzylic-selective migratory Suzuki-Miyaura cross-coupling reaction.[1] The general mechanism for a Suzuki-Miyaura cross-coupling reaction is illustrated below.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling:

This is a generalized procedure and may require optimization for specific substrates.

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC/MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: Dilute with an organic solvent and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Visualizations

Experimental Workflow for Handling and Disposal

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The diagram below illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.[8][9][10][11][12]

Conclusion

This compound is a valuable research tool with specific applications in synthetic organic chemistry. While detailed safety and toxicological data for this specific compound are scarce, information from analogous long-chain bromoalkanes provides a strong basis for safe handling protocols. Researchers, scientists, and drug development professionals should adhere to the safety precautions outlined in this guide, including the mandatory use of appropriate personal protective equipment and conducting all manipulations in a well-ventilated fume hood. As with any chemical, it is imperative to handle this compound with care and to follow all institutional and regulatory guidelines for chemical safety and waste disposal. Further research into the specific toxicological profile and biological activities of this compound is warranted to provide a more complete understanding of its properties.

References

- 1. This compound | 85562-26-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-Bromooctane | C8H17Br | CID 8140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.cn]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 11. benchchem.com [benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 1-Bromo-10-phenyldecane in Organic Solvents

Disclaimer: Publicly available, peer-reviewed quantitative solubility data for 1-Bromo-10-phenyldecane is limited. This guide provides an overview of its expected solubility based on fundamental chemical principles and offers a detailed experimental protocol for its quantitative determination.

Core Concepts: Physicochemical Profile and Expected Solubility

This compound (C₁₆H₂₅Br) is a long-chain alkyl halide featuring a nonpolar ten-carbon alkyl chain and a phenyl group, with a polar carbon-bromine (C-Br) bond at the terminus. The solubility of this molecule is primarily dictated by the "like dissolves like" principle. The substantial nonpolar character, owing to the long alkyl chain and the phenyl ring, suggests that its primary intermolecular interactions will be London dispersion forces.

This structure leads to the following expected solubility profile:

-

High Solubility in Nonpolar Solvents: The large nonpolar portion of the molecule suggests it will be readily soluble in nonpolar organic solvents such as toluene, hexane, and diethyl ether.

-

Moderate to High Solubility in Polar Aprotic Solvents: Solvents like acetone, tetrahydrofuran (THF), and dichloromethane (DCM) are expected to be effective at dissolving this compound.

-

Lower Solubility in Polar Protic Solvents: Polar protic solvents like methanol and ethanol are expected to be less effective, although some solubility is anticipated.

-

Insolubility in Water: Due to its predominantly nonpolar nature, this compound is expected to be virtually insoluble in water.

Data Presentation: Expected Qualitative Solubility

While precise quantitative data is not available in the literature, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on its structural characteristics.

| Solvent Class | Solvent | Polarity | Expected Solubility | Rationale |

| Nonpolar | Toluene | Nonpolar | Highly Soluble | The nonpolar aromatic nature of toluene effectively solvates the phenyl and alkyl portions of the molecule. |

| Hexane | Nonpolar | Highly Soluble | The nonpolar alkyl chains of hexane interact favorably with the long alkyl chain of the solute. | |

| Diethyl Ether | Nonpolar | Highly Soluble | The largely nonpolar character of diethyl ether makes it a good solvent for nonpolar compounds. | |

| Polar Aprotic | Acetone | Polar Aprotic | Soluble | The polarity of acetone can interact with the C-Br bond, while its organic character solvates the rest of the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Similar to acetone, THF provides a balance of polarity and nonpolar character. | |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds. | |

| Polar Protic | Ethanol | Polar Protic | Sparingly Soluble | The hydrogen-bonding network of ethanol is less favorable for solvating the large nonpolar structure. |

| Methanol | Polar Protic | Sparingly Soluble | Methanol is more polar than ethanol, leading to even lower expected solubility for a predominantly nonpolar solute. | |

| Aqueous | Water | Polar Protic | Insoluble | The large nonpolar surface area of the molecule prevents effective solvation by the highly polar, hydrogen-bonded water molecules. |

Experimental Protocol: Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[1] This protocol outlines the steps to determine the equilibrium solubility of this compound in an organic solvent at a specified temperature.

Objective: To determine the maximum concentration of this compound that dissolves in a given organic solvent at equilibrium.

Materials:

-

This compound (solid or oil)

-

Solvent of interest (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solute is necessary to ensure saturation.[1]

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[1]

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the undissolved solute to settle. Centrifugation at a low speed can aid in this separation.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1-Bromo-10-phenyldecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed protocol for the Suzuki coupling of 1-bromo-10-phenyldecane with arylboronic acids, a transformation of significant interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The coupling of primary alkyl bromides, such as the target substrate, presents unique challenges, including slower oxidative addition and the potential for β-hydride elimination.[1] Therefore, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. This document outlines optimized reaction conditions, provides a summary of relevant performance data, and details a comprehensive experimental protocol.

Reaction Scheme

The general reaction scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of various long-chain primary alkyl bromides with arylboronic acids, providing a comparative basis for the protocol described herein.

| Alkyl Bromide | Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromodecane | Phenylboronic acid | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85 | [2] |

| 1-Bromododecane | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 | [3] |

| 1-Bromooctane | Phenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 90 | 24 | 88 | [4] |

| 1-Bromodecane | 4-Tolylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 16 | 91 | [5] |

| 1-Bromododecane | Naphthylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 85 | 20 | 89 | [6] |

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Caption: A flowchart of the key steps in the Suzuki coupling protocol.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Tricyclohexylphosphine (PCy₃, 0.04 equiv)

-

Potassium phosphate, tribasic (K₃PO₄, 3.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Safety Precautions:

-

Palladium catalysts are toxic and should be handled in a fume hood.

-

Phosphine ligands are often air-sensitive and pyrophoric; handle under an inert atmosphere.

-

Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (3.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

-

Catalyst Preparation and Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium catalyst and ligand if desired. Add Palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the alkyl bromide, forming a palladium(II) intermediate.

-

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki coupling of an alkyl bromide.

References

- 1. Highly Stereoselective Synthesis of Tetrasubstituted Acyclic All-carbon Olefins via Enol Tosylation and Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions | MDPI [mdpi.com]

- 4. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: Formation of 10-Phenyldecylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of the Grignard reagent, 10-phenyldecylmagnesium bromide, from 1-bromo-10-phenyldecane. Grignard reagents are pivotal organometallic compounds in organic synthesis, serving as potent nucleophiles for the formation of carbon-carbon bonds. This protocol outlines the necessary reagents, equipment, and procedural steps to ensure a high-yield synthesis, including best practices for handling moisture-sensitive reagents and initiating the reaction. The information presented is intended to guide researchers in the successful preparation of this long-chain, aryl-substituted Grignard reagent for applications in pharmaceutical research and drug development.

Introduction

Grignard reagents, with the general formula R-Mg-X, are formed through the reaction of an organohalide with magnesium metal.[1] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[2] This reactivity makes Grignard reagents indispensable tools for creating new carbon-carbon bonds by reaction with a variety of electrophiles, including aldehydes, ketones, esters, and epoxides.[3][4]

The synthesis of Grignard reagents from long-chain alkyl halides, such as this compound, follows the general principles of Grignard reagent formation. However, careful attention to experimental conditions is crucial to achieve high yields and minimize side reactions. The primary challenge in Grignard reagent synthesis is the stringent requirement for anhydrous (dry) conditions, as any trace of water will protonate and quench the highly basic Grignard reagent.[1]

This document provides a detailed protocol for the preparation of 10-phenyldecylmagnesium bromide, a long-chain Grignard reagent with a terminal phenyl group. Such reagents are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Reaction and Mechanism

The formation of 10-phenyldecylmagnesium bromide proceeds via the insertion of magnesium metal into the carbon-bromine bond of this compound. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent by coordination.[5]

Reaction:

C₆H₅(CH₂)₁₀Br + Mg → C₆H₅(CH₂)₁₀MgBr

The mechanism of Grignard reagent formation is complex and thought to involve single-electron transfer (SET) steps on the surface of the magnesium metal.

Quantitative Data Summary

The following table summarizes typical quantitative data for the formation of Grignard reagents from long-chain primary alkyl bromides. While specific data for this compound is not extensively published, the values presented are representative and based on analogous reactions.

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [6] |

| Reaction Time | 1-3 hours | [7] |

| Reaction Temperature | 35-66 °C (Reflux in Diethyl Ether or THF) | [1] |

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | [5] |

| Magnesium Equiv. | 1.1 - 1.5 | General Practice |

| Initiator | Iodine (catalytic amount) | [7] |

Experimental Protocol

This protocol details the step-by-step procedure for the laboratory-scale synthesis of 10-phenyldecylmagnesium bromide.

4.1. Materials and Reagents

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (a single crystal)

-

Anhydrous Calcium Chloride (for drying tube)

4.2. Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Drying tube

4.3. Pre-reaction Preparations

Crucial Step: All glassware must be scrupulously dried before use to prevent the quenching of the Grignard reagent. This can be achieved by oven-drying at >120 °C for several hours or by flame-drying under a stream of inert gas. The apparatus should be assembled while hot and allowed to cool to room temperature under a positive pressure of inert gas.

4.4. Reaction Procedure

-

Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a pressure-equalizing dropping funnel. Maintain a slight positive pressure of nitrogen or argon throughout the reaction.

-

Magnesium Preparation: Place the magnesium turnings into the reaction flask.

-

Initiation: Add a single crystal of iodine to the flask. The iodine serves to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.

-

Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.

-

Addition of Alkyl Halide: Dissolve the this compound in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

-

Reaction Initiation: The reaction may have an induction period. Initiation is indicated by the disappearance of the brown iodine color, the appearance of a cloudy or grayish solution, and gentle boiling (refluxing) of the solvent.[7] If the reaction does not start spontaneously, gentle warming with a heating mantle or the addition of a few drops of 1,2-dibromoethane can be used to initiate it.

-